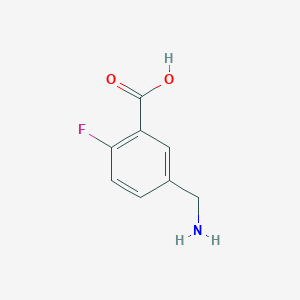

5-(Aminomethyl)-2-fluorobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

5-(aminomethyl)-2-fluorobenzoic acid |

InChI |

InChI=1S/C8H8FNO2/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,4,10H2,(H,11,12) |

InChI Key |

MRWVGZMQZGQDPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CN)C(=O)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Chemical Derivatization of 5 Aminomethyl 2 Fluorobenzoic Acid

General Synthetic Routes to 5-(Aminomethyl)-2-fluorobenzoic Acid

The synthesis of 5-(aminomethyl)-2-fluorobenzoic acid can be approached through several strategic pathways, each leveraging different precursor molecules and reaction types to construct the target architecture. These routes often involve the sequential introduction of the fluorine atom, the carboxylic acid, and the aminomethyl group onto a benzene (B151609) ring.

Strategies Employing Fluoroaniline (B8554772) Precursors via Condensation and Cyclization Approaches

One effective strategy commences with a fluoroaniline derivative, such as 4-fluoroaniline (B128567). A patented method for the synthesis of the related compound, 2-amino-5-fluorobenzoic acid, illustrates this approach. google.com The process involves the condensation of 4-fluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to yield an intermediate, N-(4-fluorophenyl)-2-(hydroxyimino)acetamide. google.comorgsyn.org This intermediate then undergoes a cyclization reaction in concentrated sulfuric acid to form 5-fluoro-1H-indole-2,3-dione. google.comorgsyn.org Subsequent oxidative cleavage of the indoledione ring, typically with hydrogen peroxide under alkaline conditions, affords the 2-amino-5-fluorobenzoic acid. google.com To arrive at the target molecule, 5-(aminomethyl)-2-fluorobenzoic acid, further synthetic modifications would be necessary to convert the 2-amino group to a carboxylic acid and the 5-position to an aminomethyl group, a complex and less direct pathway.

A more direct, albeit still multi-step, approach could start from 2-methyl-4-fluoronitrobenzene. Catalytic hydrogenation, for instance with Raney nickel, can reduce the nitro group to an amine, yielding 5-fluoro-2-aminotoluene. google.com The methyl group can then be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate. google.com This would yield 4-fluoro-2-aminobenzoic acid. Subsequent steps would be required to introduce the aminomethyl group at the 5-position.

Nucleophilic Fluorination Methodologies for Benzoic Acid Core Introduction

The introduction of the fluorine atom onto the benzoic acid core is a critical step that can be achieved via nucleophilic aromatic substitution (SNAr). While challenging, methods for the nucleophilic fluorination of aryl halides or nitroarenes are established. caymanchem.com These reactions often require anhydrous fluoride (B91410) sources, such as cesium fluoride (CsF) or potassium fluoride (KF) in combination with phase-transfer catalysts, and are typically performed in polar aprotic solvents at elevated temperatures. caymanchem.com For the synthesis of 2-fluorobenzoic acid derivatives, a potential precursor could be a suitably substituted 2-chlorobenzoic or 2-nitrobenzoic acid.

More recent advancements have focused on milder and more efficient fluorination techniques. cymitquimica.com For instance, the synthesis of 2-fluorobenzoic acids has been reported through the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts, a transition-metal-free approach. researchgate.net This highlights the ongoing development of methods to create C-F bonds under less harsh conditions. cymitquimica.com

Reductive Amination Techniques for Aminomethyl Group Formation

The formation of the aminomethyl group is a key transformation in the synthesis of the title compound. One of the most versatile methods for this is reductive amination. google.comchemicalbook.comchemicalbook.com This process typically involves the reaction of an aldehyde with an amine (in this case, ammonia (B1221849) or a protected equivalent) to form an imine, which is then reduced to the corresponding amine. google.comchemicalbook.comchemicalbook.com A plausible synthetic route could therefore start with 2-fluoro-5-formylbenzoic acid. The aldehyde functionality would be condensed with ammonia to form an imine, which is subsequently reduced using a selective reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) to yield 5-(aminomethyl)-2-fluorobenzoic acid. chemicalbook.com

Alternatively, the aminomethyl group can be introduced by the reduction of a nitrile (cyano group). A precursor such as 2-fluoro-5-cyanobenzoic acid can be synthesized and the cyano group can then be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. A patent describes a similar transformation where a 2-amino-4-bromo-5-fluorobenzoic acid methyl ester is converted to a 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. google.com The subsequent reduction of the cyano group would provide the aminomethyl functionality.

Another route involves the conversion of a hydroxymethyl group to an aminomethyl group. For example, in the synthesis of related nucleoside analogues, a 5-(hydroxymethyl) derivative is converted to a 5-(azidomethyl) intermediate, which is then reduced to the 5-(aminomethyl) compound via catalytic hydrogenation. nih.gov A similar strategy could be employed starting from 2-fluoro-5-(hydroxymethyl)benzoic acid. A related and synthetically useful precursor, 5-(bromomethyl)-2-fluorobenzoic acid, is also available, where the bromo group can be displaced by an azide (B81097) or another nitrogen nucleophile, followed by reduction to the amine. cymitquimica.com

Chemical Transformations and Functionalization Strategies

The presence of both a carboxylic acid and a primary amine allows for a wide range of chemical modifications of 5-(aminomethyl)-2-fluorobenzoic acid, making it a versatile scaffold for the synthesis of more complex molecules.

Reactivity of the Carboxylic Acid Moiety: Esterification and Amidation Reactions

The carboxylic acid group is readily converted into esters and amides, which are common functional groups in pharmacologically active compounds.

Esterification can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. For more sensitive substrates, milder methods are preferred, such as reaction with an alkyl halide in the presence of a non-nucleophilic base.

Amidation is a particularly important transformation. The direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures. Therefore, coupling agents are widely used to facilitate this transformation under milder conditions. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. nih.gov For instance, the synthesis of amino acid ester derivatives of 5-fluorouracil (B62378) utilizes EDC/HOBt for the coupling of a carboxylic acid with an amino acid ester. nih.gov A similar protocol can be applied to 5-(aminomethyl)-2-fluorobenzoic acid to couple it with various amines or amino acid derivatives.

Table 1: Representative Conditions for Amidation of Benzoic Acid Derivatives

| Amine Substrate | Coupling Reagent/System | Solvent | Temperature | Yield | Reference |

| Various amines | DMT/NMM/TsO⁻ | Acetonitrile | Room Temp. | Good to very good | nih.gov |

| Amino acid esters | EDC/HOBt | DMF | Room Temp. | Not specified | nih.gov |

| 4-Nitroaniline | Thionyl chloride, then amine | Not specified | Not specified | Not specified | nih.gov |

This table is illustrative and based on reactions of similar benzoic acid derivatives.

Reactivity of the Aminomethyl Group: Condensation and N-Substitution Reactions

The primary aminomethyl group is a versatile handle for introducing a variety of substituents through condensation and N-alkylation or N-acylation reactions.

Condensation reactions with aldehydes or ketones can form imines (Schiff bases), which can be stable or serve as intermediates for further reactions.

N-substitution reactions , such as N-acylation and N-alkylation, are common modifications.

N-Acylation can be readily achieved by reacting the aminomethyl group with an acyl chloride or an acid anhydride (B1165640) under basic conditions to form an amide. For example, the reaction with acetyl chloride would yield N-acetyl-5-(aminomethyl)-2-fluorobenzoic acid.

N-Alkylation can be performed via reductive amination, where the primary amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride. chemicalbook.com This allows for the controlled introduction of a wide range of alkyl groups. Direct alkylation with alkyl halides can also be employed, though it may be prone to over-alkylation.

Table 2: Representative N-Substitution Reactions of Amino Groups

| Reagent | Reaction Type | Product Type | Typical Conditions | Reference |

| Acyl chloride/Anhydride | N-Acylation | Amide | Base (e.g., pyridine, triethylamine) | General Knowledge |

| Aldehyde/Ketone | Reductive Amination (N-Alkylation) | Secondary/Tertiary Amine | Reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃), mild acid | chemicalbook.comchemicalbook.com |

| Sulfonyl chloride | N-Sulfonylation | Sulfonamide | Base (e.g., pyridine) | google.com |

This table is illustrative and based on general reactions of primary amines.

Aromatic Ring Functionalization via Electrophilic and Nucleophilic Substitution Pathways

Further diversification of the 5-(aminomethyl)-2-fluorobenzoic acid core can be achieved by functionalizing the aromatic ring through electrophilic or nucleophilic substitution reactions. The outcome of these reactions is governed by the electronic properties and directing effects of the substituents already present on the ring: the fluorine atom, the carboxylic acid group, and the aminomethyl group.

For electrophilic aromatic substitution, it is crucial to first protect the primary amine of the aminomethyl group, typically as a carbamate (B1207046) (e.g., Boc) or an amide. oup.commasterorganicchemistry.com This prevents side reactions, such as the amine acting as a base with Lewis acid catalysts or being oxidized under nitrating conditions, and modulates the group's electronic influence on the ring. oup.com

Once protected, the directing effects of the three substituents must be considered:

Fluorine (-F): A weakly deactivating but ortho, para-directing group due to the interplay of its strong inductive withdrawal (-I) and moderate resonance donation (+M). organicchemistrytutor.com

Carboxylic Acid (-COOH): A moderately deactivating and meta-directing group due to its strong electron-withdrawing inductive and resonance effects. organicchemistrytutor.com

Protected Aminomethyl (-CH₂NHPG): This group is generally considered weakly activating and ortho, para-directing.

The positions open for electrophilic attack are C3, C4, and C6. The fluorine at C2 directs incoming electrophiles to C3 and C5 (already substituted). The protected aminomethyl group at C5 directs towards C4 and C6. The carboxylic acid at C1 directs towards C3 and C5. The positions C4 and C6 are activated by the aminomethyl group, while position C3 is activated by the fluorine atom but deactivated by the adjacent carboxyl group. Therefore, electrophilic substitution is most likely to occur at the C4 or C6 positions, which are ortho to the activating aminomethyl group and not sterically hindered by the other substituents.

While specific literature on the nitration of 5-(aminomethyl)-2-fluorobenzoic acid is scarce, analogous reactions on related compounds provide insight. For instance, the nitration of 3-fluorobenzoic acid in an anhydrous medium yields 5-fluoro-2-nitrobenzoic acid, demonstrating that nitration can occur ortho to the fluorine and meta to the carboxylic acid. google.comgoogle.com Similarly, nitration of 2-fluorotoluene (B1218778) shows high selectivity for the position para to the fluorine and ortho to the methyl group. rsc.org

| Position | Influence of -F (at C2) | Influence of -COOH (at C1) | Influence of -CH₂NHPG (at C5) | Predicted Outcome |

|---|---|---|---|---|

| C3 | Ortho (Activating) | Meta (Directing) | Meta (Deactivating) | Possible, but disfavored |

| C4 | Meta (Deactivating) | Para (Deactivating) | Ortho (Activating) | Favored |

| C6 | Para (Activating) | Ortho (Deactivating) | Ortho (Activating) | Favored |

The fluorine atom of 5-(aminomethyl)-2-fluorobenzoic acid is susceptible to nucleophilic aromatic substitution (SNAr). The success of SNAr reactions depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, fluoride). masterorganicchemistry.compressbooks.pub The carboxylic acid group at the C1 position is para to the C2-fluorine, thereby activating it towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. pressbooks.pubnih.gov

The general order of reactivity for halogens in SNAr reactions is F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com This makes the fluorine in the target molecule a prime site for displacement by various nucleophiles.

For example, 2-fluoro-5-nitrobenzoic acid, a structurally similar compound, readily undergoes SNAr reactions where the fluorine is displaced by the hydroxyl group of aminophenols to form dibenzoxazepinones. sigmaaldrich.com This demonstrates the feasibility of using oxygen- and nitrogen-based nucleophiles to displace the activated fluorine. Such reactions on the 5-(aminomethyl)-2-fluorobenzoic acid scaffold would allow for the introduction of a wide range of functionalities at the C2 position, including alkoxy, aryloxy, and amino groups, further expanding its chemical diversity. mdpi.com

Advanced Synthetic Methodologies and Process Development

Modern synthetic chemistry emphasizes not only the creation of new molecules but also the efficiency, safety, and scalability of the processes used. Advanced methodologies like continuous flow chemistry and considerations for stereoselective synthesis are critical in this regard.

Application of Continuous Flow Chemistry for Efficient Synthesis

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous intermediates at any given time, and improved reproducibility and scalability. mdpi.comwipo.int

While a dedicated flow synthesis for 5-(aminomethyl)-2-fluorobenzoic acid has not been detailed in the literature, its multi-step batch synthesis can be readily adapted. For instance, a key step in many syntheses of related aminobenzoic acids is the reduction of a nitro group. This step is often performed using catalytic hydrogenation, which can be efficiently and safely conducted in a flow reactor using a packed-bed catalyst (e.g., Pd/C). This approach avoids the challenges of handling flammable hydrogen gas in large batch reactors and allows for precise control over reaction parameters like temperature, pressure, and residence time.

Furthermore, other reaction types relevant to fluorinated aromatics have been successfully implemented in flow systems. This includes the synthesis of fluorinated α-amino acids and the preparation of 2,4,5-trifluorobenzoic acid. nih.govug.edu.pl The principles from these examples, such as in-line purification with scavenger resins and the telescoping of multiple reaction steps, could be applied to create a more streamlined and automated synthesis of the target compound and its derivatives. iris-biotech.de

Stereoselective Synthesis Considerations for Related Aminobenzoic Acid Scaffolds

The parent molecule, 5-(aminomethyl)-2-fluorobenzoic acid, is achiral. However, the introduction of chirality is a cornerstone of modern drug design, and methodologies exist to prepare chiral analogues. This typically involves modifying the aminomethyl side chain or introducing a chiral center elsewhere in the molecule. The development of stereoselective syntheses for related aminobenzoic acid scaffolds provides a blueprint for creating enantiomerically pure derivatives.

Several powerful strategies for the asymmetric synthesis of chiral amino acids have been developed:

Chiral Auxiliaries: One established method involves the use of chiral nickel(II) complexes derived from Schiff bases of glycine (B1666218) and a chiral ligand. These complexes can undergo highly diastereoselective alkylation, allowing for the synthesis of a wide variety of tailor-made α-amino acids. google.com

Phase-Transfer Catalysis: Asymmetric alkylation of glycinate (B8599266) Schiff bases can be achieved using chiral phase-transfer catalysts. This method has been successfully applied to the synthesis of β-branched α-amino acids with excellent enantio- and diastereoselectivities. nih.gov

Enzymatic Methods: Biocatalysis offers a green and highly selective route to chiral amino acids. Enzymes such as transaminases can perform the asymmetric transfer of an amino group to a keto acid precursor, while other enzymes can resolve racemic mixtures of amino acids. pressbooks.pub

Catalytic C-H Alkylation: Recent advances have enabled the palladium-catalyzed stereoselective alkylation of unactivated methylene (B1212753) C(sp³)–H bonds in aliphatic amides, providing a direct route to β-alkylated α-amino acids. masterorganicchemistry.com

These methodologies could be adapted to produce chiral derivatives of 5-(aminomethyl)-2-fluorobenzoic acid, for example, by synthesizing an analogue with a chiral α-methylaminomethyl side chain, thereby accessing novel and potentially bioactive chemical structures.

Structural Characteristics and Molecular Interaction Analysis

Conformational Preferences and Stereochemical Aspects of Fluorinated Benzoic Acid Derivatives

The substitution of fluorine onto a benzoic acid derivative significantly influences its conformational landscape. nih.gov For ortho-substituted fluorobenzoic acids, intramolecular interactions between the carboxylic group and the fluorine atom are critical in determining the molecule's structure. nih.gov Computational studies using density functional theory (DFT) on related molecules, like 2-fluorobenzoic acid, have identified multiple conformers. nih.govstackexchange.com These conformers are primarily defined by the orientation of the carboxylic acid group (–COOH) relative to the benzene (B151609) ring.

Two main arrangements are considered: the cis conformation, where the hydroxyl proton of the carboxylic group is pointed towards the ortho-substituent (the fluorine atom), and the trans conformation, where it is pointed away. nih.gov For 2-fluorobenzoic acid, the cis conformers are generally lower in energy and thus more stable than the trans conformers. nih.govstackexchange.com One cis conformer is stabilized by a C-H···O=C interaction. nih.govstackexchange.com The relative energies of these conformers are subtle, with some studies indicating that the most stable form involves the fluorine substituent on the same side as the acid's oxygen atom. nih.gov The introduction of a second substituent, such as the aminomethyl group in 5-(aminomethyl)-2-fluorobenzoic acid, adds further complexity, but the fundamental principles of cis and trans conformers relative to the ortho-fluorine atom remain a key aspect of its stereochemistry.

| Conformer | O=C-O-H Dihedral Angle | Relative Energy (kJ·mol⁻¹) | Key Intramolecular Interaction |

|---|---|---|---|

| cis-II (most stable) | ~0° | 0.00 | C-H···O=C stabilization |

| cis-I | ~0° | 2.82 | Weaker C-H···OH interaction; F···O=C repulsion |

| trans-II | ~180° | Higher Energy | Planar, less stable |

| trans-I | ~180° | Higher Energy | Non-planar, less stable |

Intermolecular and Intramolecular Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding plays a crucial role in the structure of 5-(Aminomethyl)-2-fluorobenzoic acid. Intramolecularly, a hydrogen bond can form between the amino group (N-H) and the ortho-fluorine atom, or between the amino group and the carboxylic oxygen. In a closely related compound, 2-amino-5-fluorobenzoic acid, an intramolecular N—H⋯O hydrogen bond is observed, which forms a stable six-membered ring structure known as an S(6) ring. researchgate.net While covalently bound fluorine is generally a weak hydrogen bond acceptor, studies have shown that in specific, conformationally restricted scaffolds, intramolecular N–H···F hydrogen bonds can be observed and characterized by techniques like NMR spectroscopy. ucla.eduescholarship.org

Aromatic Stacking Interactions (π-π Interactions) in Extended Structures

Aromatic stacking, or π-π interaction, is a non-covalent force that influences the arrangement of aromatic rings in both solid and solution states. These interactions are critical in the crystal packing of many aromatic compounds, including benzoic acid derivatives. rsc.org In the crystal structure of 2-amino-5-fluorobenzoic acid, aromatic π–π stacking interactions are explicitly observed, with a measured centroid–centroid separation of 3.5570 (11) Å between adjacent rings. researchgate.net

The nature and strength of these interactions are sensitive to substituents on the aromatic ring. rsc.org Electron-withdrawing groups, like fluorine, can reduce the electron density of the π-system, which can affect the electrostatic component of the stacking interaction. nih.gov Conversely, the aminomethyl group can influence stacking through steric effects and by modifying the electronic landscape. Studies on related systems show that in solution, π-π stacking can lead to the formation of self-associates, a process that competes with hydrogen bonding. acs.orgucl.ac.uk The geometry of these stacks can vary, including face-to-face and offset arrangements, and can be suppressed by bulky functional groups that create steric hindrance. chemrxiv.orgrsc.org

Influence of Fluorine Atom on Molecular Conformation and Electronic Distribution

The fluorine atom exerts a powerful influence on the properties of 5-(Aminomethyl)-2-fluorobenzoic acid due to its unique electronic characteristics. numberanalytics.com Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (σ-withdrawal). nih.govlibretexts.org This effect decreases the electron density in the sigma framework of the benzene ring, making the attached carbon atom more positive. acs.org

Simultaneously, fluorine can act as a π-donor through a mesomeric or resonance effect, where its lone pair electrons can overlap with the π-orbitals of the aromatic ring. stackexchange.com This dual nature—inductive withdrawal and resonance donation—is a hallmark of fluorine's influence on aromatic systems. nih.govstackexchange.com The strong inductive effect tends to stabilize molecular orbitals, lowering the energy of the Highest Occupied Molecular Orbital (HOMO) and increasing the HOMO-LUMO gap. numberanalytics.com This electronic perturbation alters the molecule's reactivity and the charge distribution across the entire structure, which in turn affects intermolecular interactions like hydrogen bonding and π-π stacking. numberanalytics.comnih.gov The presence of the fluorine atom can also lead to increased thermal stability and chemical resistance in molecules containing fluorinated aromatic rings. acs.orgnih.gov

Spectroscopic Characterization Techniques in Structural Elucidation (Conceptual Overview)

A suite of spectroscopic techniques is essential for the complete structural elucidation of complex molecules like 5-(Aminomethyl)-2-fluorobenzoic acid. Each method provides unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. bohrium.comucl.ac.uk Chemical shifts provide information about the electronic environment of each nucleus, revealing the effects of substituents like fluorine and the carboxylic acid group. researchgate.net For instance, ¹³C NMR can be used to detect the formation of hydrogen-bonded dimers in solution. acs.orgucl.ac.uk Furthermore, specialized techniques can detect through-space coupling between protons and fluorine (¹hJNH,F), providing direct evidence of intramolecular N-H···F hydrogen bonds. ucla.edu

Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for identifying functional groups. bohrium.com The stretching frequency of the carbonyl group (C=O) in the carboxylic acid is very sensitive to its environment. ucl.ac.uk A shift in this frequency can indicate whether the group is involved in hydrogen bonding, for example, distinguishing between free monomers and hydrogen-bonded dimers in solution. bohrium.comucl.ac.uk

X-ray Crystallography : This is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles. researchgate.netnih.gov Crucially, it allows for the direct visualization of intermolecular interactions, such as hydrogen bonding networks and π-π stacking, which define the crystal packing. researchgate.net

| Technique | Information Obtained | Application to 5-(Aminomethyl)-2-fluorobenzoic Acid |

|---|---|---|

| NMR Spectroscopy | Carbon-hydrogen framework, electronic environment of nuclei, through-space interactions. ucla.eduucl.ac.uk | Confirming connectivity, observing electronic effect of F, detecting intramolecular H-bonds. |

| IR Spectroscopy | Presence of functional groups, hydrogen bonding state. bohrium.comucl.ac.uk | Identifying -COOH, -NH₂, and C-F bonds; studying dimer formation in solution. |

| X-ray Crystallography | 3D molecular structure, bond lengths/angles, crystal packing, intermolecular forces. researchgate.net | Determining precise conformation, visualizing H-bonding networks and π-π stacking. |

Thematic Role of Fluorine in the Chemical and Biological Context of Aromatic Aminobenzoic Acids

Impact of Fluorine Substitution on Electronic Properties and Overall Reactivity

The substitution of a hydrogen atom with fluorine on an aromatic ring, as seen in 5-(aminomethyl)-2-fluorobenzoic acid, induces significant changes in the electronic landscape of the molecule, thereby affecting its reactivity and acidity. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). chemistryviews.org This effect can decrease the electron density of the aromatic ring and adjacent functional groups.

The strong inductive pull of fluorine generally increases the acidity of the carboxylic acid group. For instance, studies on fluorinated PDE9 inhibitors have shown a systematic decrease in the acidic pKa values by 1.2 to 1.7 units compared to their non-fluorinated analogues. nih.gov This increased acidity is a direct consequence of the stabilization of the resulting carboxylate anion by the electron-withdrawing fluorine atom.

However, the effect of fluorine on the aromatic ring is not solely inductive. Fluorine also exerts a resonance effect (+M effect) due to its lone pairs of electrons, which can donate electron density back to the aromatic system. doubtnut.com In the case of p-fluorobenzoic acid, the +M effect of fluorine is significant and counteracts the -I effect, making it a weaker acid than p-chlorobenzoic acid, where the resonance effect is less pronounced due to the poorer overlap between the 3p orbitals of chlorine and the 2p orbitals of carbon. doubtnut.comquora.com In 5-(aminomethyl)-2-fluorobenzoic acid, the fluorine atom is ortho to the carboxylic acid group. In this position, the inductive effect is expected to be dominant, leading to a more pronounced increase in the acidity of the benzoic acid moiety.

Table 1: Expected Electronic Effects of Fluorine in 5-(Aminomethyl)-2-fluorobenzoic acid

| Effect | Description | Consequence for 5-(Aminomethyl)-2-fluorobenzoic acid |

| Inductive Effect (-I) | Strong electron withdrawal due to high electronegativity of fluorine. chemistryviews.org | Increased acidity (lower pKa) of the carboxylic acid group. |

| Resonance Effect (+M) | Electron donation from fluorine's lone pairs to the aromatic ring. doubtnut.com | Partially counteracts the inductive effect, but the -I effect is generally dominant for acidity when ortho. |

| Overall Reactivity | Combination of inductive and resonance effects, plus the influence of the aminomethyl group. | The aromatic ring is generally deactivated towards electrophilic attack compared to the non-fluorinated analogue. |

Fluorine-Specific Interactions in Mediating Molecular Recognition

Fluorine's unique properties extend beyond simple electronic effects, enabling it to participate in a range of non-covalent interactions that are crucial for molecular recognition. nih.gov These "fluorine-specific interactions" can significantly influence how a molecule like 5-(aminomethyl)-2-fluorobenzoic acid interacts with biological targets such as proteins and enzymes.

One of the most debated yet increasingly recognized interactions is the carbon-fluorine hydrogen bond (C-F···H-X), where X can be N, O, or C. While organic fluorine is a weak hydrogen bond acceptor, these interactions are observed in protein-ligand complexes. nih.gov For aromatic fluorine, hydrogen bonds with N-H and O-H groups of amino acid residues like serine, threonine, arginine, and lysine (B10760008) are possible. nih.gov It has also been noted that fluorine often prefers hydrophobic pockets in binding sites, where it can engage in favorable interactions with C-H groups. nih.gov

Furthermore, the polar C-F bond can engage in dipole-dipole and multipolar interactions. These electrostatic interactions can be critical for the correct orientation of a ligand within a binding site. The introduction of fluorine can also create unique "fluorous" domains, where highly fluorinated regions of a molecule self-associate, although this is more relevant for polyfluorinated compounds. princeton.edu

In the context of 5-(aminomethyl)-2-fluorobenzoic acid, the fluorine atom, along with the aminomethyl and carboxyl groups, provides multiple points for interaction. The interplay between traditional hydrogen bonds involving the carboxyl and amino groups, and the more subtle fluorine-specific interactions, will dictate the molecule's binding mode and specificity.

Table 2: Potential Fluorine-Specific Interactions for 5-(Aminomethyl)-2-fluorobenzoic acid

| Interaction Type | Potential Partner in a Biological System | Significance |

| Hydrogen Bonding (C-F···H-X) | Amide backbones, side chains of polar amino acids (e.g., Ser, Thr, Asn, Gln). nih.gov | Can contribute to binding affinity and specificity. |

| Dipole-Dipole Interactions | Polar functional groups in a binding pocket. | Orients the molecule within the active site. |

| Hydrophobic Interactions | Nonpolar amino acid residues (e.g., Leu, Val, Phe). nih.gov | Can enhance binding in hydrophobic sub-pockets. |

Modulation of Binding Affinities and Substrate Specificity through Fluorination

The strategic placement of fluorine atoms is a powerful tool in medicinal chemistry to modulate the binding affinity and specificity of drug candidates. chemistryviews.org The changes in electronic properties and the introduction of new interaction capabilities, as discussed above, are the primary mechanisms through which fluorination achieves this modulation.

Fluorination can enhance binding affinity by introducing favorable interactions with the target protein. For example, a fluorine atom can fill a small hydrophobic pocket or form a key hydrogen bond that is not possible with the non-fluorinated parent compound. The increased acidity of the carboxylic acid group in 5-(aminomethyl)-2-fluorobenzoic acid could also lead to stronger salt-bridge interactions with basic residues like arginine or lysine in a binding site.

Conversely, fluorination can also decrease binding affinity if the steric bulk of the fluorine atom leads to unfavorable clashes or if the altered electronic properties are detrimental to key interactions. The introduction of fluorine has been shown to have variable effects on the potency of different compounds, with outcomes ranging from no change to a significant reduction in activity. nih.gov

The conformational effects of fluorine substitution can also play a crucial role. The introduction of fluorine can alter the preferred conformation of the molecule, pre-organizing it for a better fit into a binding site. mdpi.com For instance, studies on fluorinated piperidines have demonstrated that fluorine substitution can significantly influence conformational equilibria through charge-dipole and hyperconjugative interactions. researchgate.net While the impact on the relatively rigid benzoic acid scaffold is less dramatic, the orientation of the aminomethyl and carboxyl groups can still be influenced.

Ultimately, the effect of fluorination on the binding affinity and specificity of 5-(aminomethyl)-2-fluorobenzoic acid would be highly dependent on the specific topology and chemical environment of its biological target.

Table 3: Mechanisms of Binding Affinity Modulation by Fluorination

| Mechanism | Description | Potential Outcome for 5-(Aminomethyl)-2-fluorobenzoic acid |

| Enhanced Electrostatic Interactions | Increased acidity of the carboxyl group can lead to stronger ionic interactions. | Improved binding to targets with positively charged residues. |

| Additional Favorable Contacts | Formation of fluorine-specific hydrogen bonds or hydrophobic interactions. nih.gov | Increased binding affinity and specificity. |

| Conformational Control | Fluorine substitution can influence the molecule's preferred shape. mdpi.comresearchgate.net | Pre-organization for a more favorable binding conformation. |

| Steric Effects | The size of the fluorine atom may lead to either a better fit or steric hindrance. | Can either increase or decrease binding affinity depending on the target. |

Research Applications As Building Blocks, Scaffolds, and Probes in Scientific Investigations

Building Block in Complex Organic Synthesis and Advanced Medicinal Chemistry Research

In the fields of organic and medicinal chemistry, the strategic value of a building block is determined by its ability to be readily incorporated into larger, more complex molecular architectures. 5-(Aminomethyl)-2-fluorobenzoic acid serves as a valuable starting material due to its bifunctional nature and the presence of a fluorine atom, a feature known to enhance the metabolic stability and binding affinity of drug candidates. nih.gov

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals. Quinolones and pyrimidinones, for instance, form the basis of numerous antibacterial, anticancer, and antiviral agents. nih.govnih.govchim.it The synthesis of derivatives of these ring systems often relies on building blocks that can participate in cyclization reactions or be appended to a pre-existing core.

While direct, single-step cyclization of 5-(Aminomethyl)-2-fluorobenzoic acid into a quinolone or pyrimidinone is not a standard route, its functional groups allow for its use in multi-step syntheses. For example, in a manner analogous to the use of 4-(aminomethyl)benzoic acid in the synthesis of complex pyrimidine (B1678525) derivatives, the primary amine of 5-(aminomethyl)-2-fluorobenzoic acid can be used to form an amide bond with a suitable heterocyclic precursor. scirp.org This reaction effectively couples the fluorobenzoic acid moiety to the pyrimidine scaffold, creating a new, highly functionalized molecule with potential applications in drug discovery. scirp.orgnih.gov Similarly, the general synthetic strategies for quinolones, which can involve the reaction of anilines with dicarbonyl compounds, could be adapted to incorporate this building block, likely through modification or protection of its existing functional groups to guide the desired chemical transformations. nih.gov

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov 5-(Aminomethyl)-2-fluorobenzoic acid is classified as a non-proteinogenic, fluorinated amino acid, making it an ideal building block for creating such advanced scaffolds. nih.govprinceton.edu

The incorporation of fluorinated amino acids into peptide sequences is a validated strategy for modulating their biological activity and stability. nih.gov The fluorine atom can alter the peptide's conformation, hydrophobicity, and electronic nature, which in turn influences how it interacts with its target receptor or enzyme. princeton.edu Research on other fluorinated peptides has shown that these modifications can confer significant resistance to proteolytic enzymes, a major hurdle in the development of peptide-based drugs.

Table 1: Effects of Amino Acid Fluorination on Peptide Properties

| Property | Effect of Fluorination | Scientific Rationale |

|---|---|---|

| Proteolytic Stability | Increased | The strong carbon-fluorine bond and the electronic influence of fluorine can shield the adjacent peptide bond from enzymatic cleavage. |

| Binding Affinity | Modulated (Increased or Decreased) | Fluorine can participate in favorable multipolar interactions within a protein's binding pocket or cause steric/electronic repulsion, thus altering affinity. nih.gov |

| Conformation | Altered | The unique stereoelectronic properties of fluorine can induce specific secondary structures (e.g., helices, turns) in the peptide backbone. |

| Hydrophobicity | Increased | Fluorination generally increases the lipophilicity of a molecule, which can affect its solubility, membrane permeability, and pharmacokinetic profile. nih.gov |

By incorporating 5-(Aminomethyl)-2-fluorobenzoic acid into a peptide chain via its amine and carboxylate groups, researchers can create novel peptidomimetics with a constrained, unnatural structure, potentially leading to new therapeutic agents. nih.govprinceton.edu

Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or cellular pathways. nih.gov The design of an effective probe requires a scaffold that can be selectively modified and that possesses features for target recognition. 5-(Aminomethyl)-2-fluorobenzoic acid is an excellent candidate for such a scaffold.

Its rigid fluorophenyl ring provides a defined three-dimensional structure for interaction with a protein's binding site. researchgate.net The carboxylic acid and primary amine groups serve as versatile chemical "handles." The amine, for instance, can be readily acylated to attach reporter tags (like fluorescent dyes or biotin (B1667282) for affinity purification) or reactive groups for covalent inhibition. nih.gov The benzoic acid scaffold itself has been successfully used to develop potent and selective inhibitors for enzymes like Factor Xa. researchgate.net Furthermore, the fluorine atom can be used as a sensitive reporter for ¹⁹F-NMR spectroscopy, a powerful technique for studying ligand-protein interactions without the need for larger, more disruptive labels.

Utility in Chemical Biology and Genetic Research

Beyond its role in synthesis, 5-(Aminomethyl)-2-fluorobenzoic acid has direct applications as a tool in molecular and chemical biology, particularly for manipulating genetic systems and investigating enzymatic processes.

Counterselection is a powerful genetic technique that allows researchers to select for cells that have lost a specific gene or plasmid. This is often accomplished using a compound that is converted into a toxin by the product of the gene . Cells that lose the gene survive, while those that retain it die.

5-(Aminomethyl)-2-fluorobenzoic acid is a structural analog of para-aminobenzoic acid (PABA), an essential precursor in the biosynthesis of folic acid in many microorganisms, including yeast. nih.gov PABA is converted by the enzyme dihydropteroate (B1496061) synthase into dihydropteroate. Because of its structural similarity, 5-(Aminomethyl)-2-fluorobenzoic acid can act as a substrate for this enzyme, leading to the production of a toxic, fluorinated folate analog. This analog disrupts downstream metabolic processes that depend on folate, causing cell death.

This mechanism makes the compound a potential counterselection agent for the gene encoding dihydropteroate synthase. In a yeast strain like Saccharomyces cerevisiae carrying this gene on a plasmid, plating the cells on a medium containing 5-(Aminomethyl)-2-fluorobenzoic acid would select for the rare cells that have lost the plasmid and are therefore unable to produce the toxic metabolite. This principle is analogous to the well-established use of 5-fluoroanthranilic acid for counterselection against the TRP1 gene in the tryptophan biosynthesis pathway.

Table 2: Proposed Counterselection System Using 5-(Aminomethyl)-2-fluorobenzoic acid

| Component | Role in System | Expected Outcome |

|---|---|---|

| Yeast Strain | Lacks the chromosomal gene for dihydropteroate synthase but requires folate pathway products for survival. | Auxotrophic; cannot grow on minimal media without supplementation. |

| Plasmid | Carries a functional copy of the dihydropteroate synthase gene. | Complements the auxotrophy, allowing growth on minimal media. |

| Selection Medium | Minimal medium. | Selects for cells that contain the plasmid. |

| Counterselection Medium | Minimal medium supplemented with 5-(Aminomethyl)-2-fluorobenzoic acid. | The plasmid-encoded enzyme converts the compound to a toxin, killing the cell. Only cells that have lost the plasmid survive. |

The study of enzyme mechanisms often relies on substrate analogs that can probe the catalytic process. As a close structural mimic of PABA, 5-(Aminomethyl)-2-fluorobenzoic acid is a valuable tool for investigating the enzymes of the folate biosynthesis pathway. nih.gov

The fluorine atom provides several advantages for such studies.

Electronic Probe: Fluorine is highly electronegative and can perturb the electronic environment of the molecule's binding site. Studying how this perturbation affects the enzyme's catalytic rate can provide insight into the transition state of the reaction. nih.gov

Mechanistic Inhibitor: The fluorinated analog may bind tightly to the enzyme's active site, acting as a competitive inhibitor. Characterizing this inhibition can help map the active site and determine key binding interactions.

¹⁹F-NMR Reporter: The fluorine atom has a unique NMR signal that is highly sensitive to its local chemical environment. This allows researchers to use ¹⁹F-NMR to monitor the binding of the compound to an enzyme in real-time, providing information on binding kinetics and conformational changes in the enzyme-ligand complex. princeton.edu

By using 5-(Aminomethyl)-2-fluorobenzoic acid in combination with techniques like enzyme kinetics and NMR spectroscopy, researchers can dissect the intricate steps of the folate metabolic pathway and gain a deeper understanding of how its key enzymes function. nih.gov

Contributions to Materials Science and Specialty Chemical Development

The unique combination of functional groups on 5-(Aminomethyl)-2-fluorobenzoic acid makes it a versatile building block for materials science and the synthesis of specialty chemicals.

Synthesis of Polymeric Materials (e.g., Poly(phenylene ether)-based Electrolyte Membranes)

While direct evidence for the use of 5-(Aminomethyl)-2-fluorobenzoic acid in the synthesis of poly(phenylene ether)-based electrolyte membranes is limited, the structural characteristics of the molecule suggest its potential as a monomer in various polymerization reactions. High-performance polymers, including those used for electrolyte membranes in fuel cells, often require monomers with specific functional groups that can impart desired properties like thermal stability, conductivity, and mechanical strength.

The bifunctional nature of 5-(Aminomethyl)-2-fluorobenzoic acid, possessing both an amino and a carboxylic acid group, allows it to participate in step-growth polymerization to form polyamides. Research on copolymers of aminobenzoic acid and aniline (B41778) has shown their potential as precursors for polyaniline, a well-known conducting polymer. researchgate.net The synthesis of poly(o-aminobenzoic acid) demonstrates that such monomers can be polymerized to create functional materials. researchgate.net

Furthermore, the fluorine atom can enhance the properties of the resulting polymer, such as improving its chemical resistance and thermal stability. nbinno.com In the context of proton-exchange membranes for fuel cells, the carboxylic acid group could be a site for sulfonation to introduce proton-conducting moieties. Although studies have focused on other monomers like 3,3′-diaminobenzidine and 4,4′‐oxybisbenzoic acid for polybenzimidazole membranes, the fundamental principle of using functionalized aromatic monomers is applicable. chemicalbook.com The aminomethyl group provides a flexible linker within the polymer backbone, potentially influencing the polymer's morphology and properties.

Precursors for Advanced Specialty Chemicals

Fluorinated organic compounds are crucial intermediates in the production of a wide range of specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. Fluorobenzoic acids, in particular, serve as key starting materials for more complex molecules. chemicalbook.comchemicalbook.com The fluorine atom can increase the biological activity and metabolic stability of the final products.

5-(Aminomethyl)-2-fluorobenzoic acid is a functionalized derivative that can act as a precursor for various advanced specialty chemicals. smolecule.com Its three distinct functional sites—the aromatic ring, the amino group, and the carboxylic acid—can be selectively modified. For example:

The carboxylic acid can be converted into esters, amides, or acid chlorides, opening pathways to a wide array of derivatives.

The amino group can undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of new functional groups or the formation of heterocyclic systems.

The fluorinated aromatic ring can participate in nucleophilic aromatic substitution reactions under certain conditions, although the fluorine is generally a stable substituent.

This versatility makes it a valuable scaffold in medicinal chemistry and drug discovery. For instance, similar structures like 4-(Aminomethyl)benzoic acid are used as synthetic analogs of lysine (B10760008) and have been incorporated into dipeptides with potential hemostatic properties. nih.gov The synthesis of novel amino acids like 4-Amino-3-(aminomethyl)benzoic acid highlights the utility of such structures as building blocks for peptidomimetics and in combinatorial chemistry. researchgate.net

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure Analysis

For 2-Amino-5-fluorobenzoic acid, DFT calculations have been employed to optimize the molecular geometry and to understand the intramolecular interactions that stabilize the molecule. researchgate.net Such studies typically involve the use of basis sets like 6-31G* to compute structural properties and molecular orbitals. dergipark.org.tr Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity and electronic transitions. vjst.vn For instance, in a study on benzoic acid dimers, TD-DFT calculations were used to determine excitation energies and oscillator strengths, which are crucial for interpreting UV-Vis spectra. vjst.vn

A hypothetical DFT analysis of 5-(Aminomethyl)-2-fluorobenzoic acid would likely reveal the influence of the aminomethyl group on the electronic properties of the fluorinated benzoic acid core. The electron-donating nature of the amino group and the electron-withdrawing effect of the fluorine atom and carboxylic acid group would significantly impact the charge distribution across the aromatic ring.

Table 1: Representative Theoretical Data from a DFT Study on a Related Isomer (2-Amino-5-fluorobenzoic acid)

| Parameter | Value | Reference |

| R.M.S. Deviation (non-H atoms) | 0.015 Å | researchgate.netnih.gov |

| Centroid-Centroid Separation (π-π stacking) | 3.5570 (11) Å | researchgate.netnih.gov |

This table presents data for 2-Amino-5-fluorobenzoic acid as a proxy to illustrate the outputs of DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to explore the conformational landscape of a molecule over time. By simulating the atomic motions, MD can reveal the preferred shapes (conformations) of a molecule and the dynamics of their interconversion. This is particularly important for a flexible molecule like 5-(Aminomethyl)-2-fluorobenzoic acid, which possesses rotatable bonds in its aminomethyl and carboxylic acid groups.

While specific MD studies on 5-(Aminomethyl)-2-fluorobenzoic acid are not documented in the available literature, the methodology is widely applied in drug discovery. For example, MD simulations have been used to study the stability of protein-ligand complexes, such as those involving inhibitors of the MDM2 and MDMX proteins, where the simulations were run for periods up to 100 ns to validate docking results and observe interaction stability. biotechnologia-journal.orgnih.gov

A typical MD simulation for 5-(Aminomethyl)-2-fluorobenzoic acid would involve placing the molecule in a solvent box (e.g., water) and using a force field (like AMBER or GAFF) to describe the interatomic forces. biotechnologia-journal.org The simulation would track the trajectory of all atoms, allowing for the analysis of conformational preferences, dihedral angle distributions, and the formation of intramolecular hydrogen bonds. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

In Silico Approaches for Molecular Interaction and Binding Mode Analysis (e.g., Docking Studies)

In silico docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Although specific docking studies featuring 5-(Aminomethyl)-2-fluorobenzoic acid are not detailed in the public literature, studies on structurally similar benzoic acid derivatives highlight the utility of this approach. For instance, docking studies of 2-hydroxybenzoic acid derivatives as SIRT5 inhibitors revealed key interactions, such as the formation of salt bridges and hydrogen bonds with specific amino acid residues like Arg105 and Tyr102 in the binding pocket. nih.gov These studies often use software like GOLD to score and rank different binding poses. nih.gov

A hypothetical docking study of 5-(Aminomethyl)-2-fluorobenzoic acid into a target protein would likely show the carboxylic acid group participating in hydrogen bonding or salt bridge interactions with positively charged or polar residues. The aminomethyl group could also form crucial hydrogen bonds, while the fluorinated benzene (B151609) ring might engage in hydrophobic or π-stacking interactions. The fluorine atom itself could participate in specific non-covalent interactions, further anchoring the ligand in the binding site.

Predictive Modeling of Reactivity and Reaction Kinetics

Predictive modeling of reactivity and reaction kinetics through computational methods can provide valuable information on a molecule's metabolic fate and chemical stability. These models often use quantum mechanical calculations to determine reaction pathways and activation energies.

While there are no specific studies on the predictive modeling of reactivity for 5-(Aminomethyl)-2-fluorobenzoic acid, research on related compounds demonstrates the approach. For example, the kinetics of the oxidation of p-aminobenzoic acid have been studied, revealing how the reaction rates are influenced by pH and the ionization states of the molecule. nih.gov Such studies can elucidate complex reaction mechanisms, including the involvement of free radical intermediates. nih.gov

For 5-(Aminomethyl)-2-fluorobenzoic acid, computational models could predict its susceptibility to various metabolic reactions, such as oxidation or conjugation. DFT calculations could be used to model the transition states of potential reactions, thereby estimating their likelihood and rate. This information is crucial for understanding the compound's potential biotransformation pathways.

Theoretical Analysis of Fluorine-Specific Non-Covalent Interactions

The fluorine atom in 5-(Aminomethyl)-2-fluorobenzoic acid is not merely a passive substituent; it can actively participate in a range of non-covalent interactions that can influence molecular conformation and binding affinity. Theoretical analysis is essential to understand these subtle yet significant interactions.

Theoretical models can quantify the strength and nature of these fluorine-specific interactions. These can include:

C-F···H-X Hydrogen Bonds: Where the fluorine acts as a weak hydrogen bond acceptor.

Halogen Bonding: Where the fluorine atom interacts with a nucleophilic region.

Orthogonal Multipolar Interactions: Interactions between the C-F bond dipole and other polar groups, such as carbonyls.

These interactions, though individually weak, can collectively contribute significantly to the binding energy of a ligand to its protein target. Computational analysis helps in identifying and characterizing these interactions, which can be exploited in rational drug design to enhance potency and selectivity.

Table 2: Hydrogen Bond Geometry in a Related Isomer (2-Amino-5-fluorobenzoic acid)

| Interaction (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |

| N1-H1A···F1 | 0.91 (2) | 2.55 (2) | 3.3646 (17) | 149.8 (14) | nih.gov |

| O2-H2···O1 | 0.82 | 1.81 | 2.6279 (12) | 175 | nih.gov |

This table shows hydrogen bond data for 2-Amino-5-fluorobenzoic acid, including a weak interaction involving fluorine, as an example of what could be analyzed for the target compound.

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Fluorinated Aminobenzoic Acid Scaffolds

The synthesis of fluorinated aromatic compounds has historically presented challenges, including issues with regioselectivity and the use of harsh or expensive fluorinating agents. numberanalytics.com Future research will likely prioritize the development of more efficient, cost-effective, and environmentally benign methods. sciencedaily.com The limited commercial availability of many fluorinated building blocks has impeded their broader use, underscoring the need for new synthetic processes that can make these compounds more accessible on a larger scale. chemistryviews.org

Key areas for development include:

Advanced Catalysis : Transition metal-catalyzed reactions, including those using palladium and copper, are emerging as powerful tools for the site-selective fluorination of aromatic rings and the synthesis of complex amino acids. nih.govnih.gov Future work could adapt these catalytic systems for the specific synthesis of 5-(aminomethyl)-2-fluorobenzoic acid analogues, offering improved control over regioselectivity. numberanalytics.com

Flow Chemistry : Continuous flow synthesis offers significant advantages for safety, scalability, and efficiency, particularly when dealing with unstable intermediates. chemistryviews.org Applying flow chemistry to the production of fluorinated aminobenzoic acids could streamline multi-step syntheses and enable larger-scale production for research and industrial applications. chemistryviews.org

Green Chemistry Approaches : There is a growing emphasis on "green chemistry" to minimize environmental impact. sciencedaily.com This includes using safer solvents like water, developing reactions that produce non-toxic by-products, and utilizing starting materials derived from renewable biomass. sciencedaily.comucl.ac.uk Research into enzymatic catalysis and the use of biomass-derived precursors could lead to more sustainable routes for producing these scaffolds. ucl.ac.uk

| Synthetic Approach | Description | Potential Advantages for Fluorinated Scaffolds | Reference |

|---|---|---|---|

| Transition Metal-Catalyzed Fluorination | Uses catalysts (e.g., Pd, Cu) to facilitate C-F bond formation with high efficiency and control. | High regioselectivity, milder reaction conditions, broader substrate scope. | numberanalytics.comnih.gov |

| Continuous Flow Synthesis | Reactions are performed in a continuously flowing stream rather than in a batch. Allows for rapid handling of unstable intermediates. | Enhanced safety, scalability, process control, and potential for automation. | chemistryviews.org |

| Electrochemical Fluorination | Uses electricity to drive fluorination reactions, offering an alternative to traditional chemical reagents. | Sustainable, cost-effective, avoids some hazardous reagents. | numberanalytics.com |

| Biomass-Derived Synthesis | Utilizes renewable starting materials, such as furfural (B47365) derivatives from plant matter, to build aromatic rings. | Reduces reliance on petrochemicals, environmentally friendly. | ucl.ac.uk |

Exploration of Unconventional Chemical Transformations and Cascade Reactions

The functional groups of 5-(Aminomethyl)-2-fluorobenzoic acid—the primary amine, the carboxylic acid, and the activated aromatic ring—provide multiple handles for subsequent chemical modification. Future research can move beyond simple derivatization to explore more complex and efficient transformations.

Multi-Component Reactions (MCRs) : MCRs, such as the Ugi-Zhu reaction, allow for the one-pot synthesis of complex molecules from three or more starting materials. mdpi.com The amine and carboxylic acid moieties of the title compound make it an ideal substrate for such reactions, enabling the rapid generation of diverse libraries of complex, fluorinated heterocyclic compounds. mdpi.com

Cascade Reactions : Cascade reactions, where multiple bond-forming events occur sequentially in a single operation, offer a powerful strategy for building molecular complexity efficiently. mdpi.com Designing cascades that utilize the inherent reactivity of the fluorinated aminobenzoic acid scaffold could provide streamlined access to novel polycyclic structures that would otherwise require lengthy, multi-step syntheses. ucl.ac.uk

Nucleophilic Aromatic Substitution (SNAr) : The electron-withdrawing nature of the fluorine atom and carboxylic acid group can activate the aromatic ring for SNAr reactions. This allows for the displacement of the fluorine atom by various nucleophiles, providing a pathway to a wide range of substituted aminobenzoic acid derivatives and fluorinated polymers. mdpi.com

Integration into Biosynthetic Pathways and Mutasynthetic Strategies for Analogue Generation

While nature rarely utilizes fluorine, the biosynthetic machinery of microorganisms can sometimes be co-opted to incorporate unnatural, fluorinated building blocks into natural products. nih.govprinceton.edu This opens up exciting possibilities for creating novel bioactive compounds.

The biosynthesis of natural aminobenzoic acids, such as para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (anthranilate), originates from the shikimate pathway. mdpi.com Research could focus on engineering these pathways to accept fluorinated precursors or to produce fluorinated aminobenzoic acids directly.

Key strategies include:

Precursor-Directed Biosynthesis : This approach involves feeding an unnatural analogue, like 5-(aminomethyl)-2-fluorobenzoic acid, to a microorganism that produces a natural product derived from a similar building block. nih.gov The organism's enzymes may promiscuously accept the fluorinated precursor, leading to the production of a novel fluorinated version of the natural product. nih.gov

Mutasynthesis and Enzyme Engineering : Often, the enzymes in a biosynthetic pathway are highly specific to their natural substrates. rsc.org Mutasynthesis involves genetically modifying the organism to block the production of the natural precursor and then supplying an analogue. Furthermore, the enzymes themselves can be engineered through targeted mutations to improve their acceptance and processing of fluorinated substrates, a strategy that has shown success in the production of fluorinated nonribosomal peptides. nih.govrsc.org

| Strategy | Description | Potential Outcome with Fluorinated Scaffolds | Reference |

|---|---|---|---|

| Precursor-Directed Biosynthesis | Supplying a fluorinated analogue to a wild-type or mutant microbial culture. | Generation of novel fluorinated natural product analogues. | nih.govnih.gov |

| Enzyme Engineering | Modifying the structure of biosynthetic enzymes (e.g., NRPS adenylation domains) to alter substrate specificity. | Increased efficiency and incorporation of fluorinated amino acids into peptides and other natural products. | nih.govrsc.org |

| Pathway Engineering | Modifying the metabolic pathways of an organism to produce unnatural building blocks or accept them more readily. | De novo biosynthesis of fluorinated compounds from simple carbon sources. | mdpi.com |

Rational Design Principles for Next-Generation Chemical Biology Tools and Functional Materials

The unique properties imparted by the fluorine atom make fluorinated compounds highly valuable in materials science and as probes for studying biological systems. nih.govnih.gov The bifunctional nature of 5-(Aminomethyl)-2-fluorobenzoic acid makes it an ideal building block for the rational design of such tools and materials.

19F NMR Probes : Fluorine's nuclear spin (19F) makes it a sensitive and powerful NMR probe. nih.gov Since fluorine is absent in most biological systems, 19F NMR offers a background-free window to study protein structure, dynamics, and interactions. nih.gov Incorporating 5-(aminomethyl)-2-fluorobenzoic acid into peptides or small molecule ligands would enable detailed studies of their binding and mechanism of action. rsc.org

Positron Emission Tomography (PET) Imaging Agents : The radioactive isotope 18F is a widely used positron emitter in PET imaging. nih.gov Synthetic methods could be developed to incorporate 18F into the 5-(aminomethyl)-2-fluorobenzoic acid scaffold. By attaching this scaffold to a molecule that targets a specific biological process or tissue (e.g., a tumor), researchers could design the next generation of highly specific molecular imaging probes. nih.gov

Functional Materials : Fluorinated polymers are known for their high thermal stability and chemical resistance. numberanalytics.com The amine and carboxylic acid groups on 5-(aminomethyl)-2-fluorobenzoic acid allow it to be polymerized into polyamides or other polymers. These materials could exhibit unique properties due to the presence of the C-F bond, with potential applications in advanced coatings, electronics, or biomedical devices. numberanalytics.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.